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Compound of Interest

Compound Name:
N,N-dimethyl-2-

(methylamino)propanamide

CAS No.: 69902-16-5

Cat. No.: B3150930 Get Quote

Executive Summary
This Application Note details the high-fidelity synthesis of chiral

-trimethylalaninamide (specifically

-dimethyl-L-alanine

-methylamide). These building blocks are critical in the development of peptidomimetics,
particularly for enhancing membrane permeability and metabolic stability in peptide
therapeutics (e.g., cyclosporine analogs).

Unlike standard amino acid couplings, the introduction of the

-dimethylamino motif presents a significant risk of racemization if performed prior to amide
bond formation. This guide presents a "C-Terminus First" strategic architecture, prioritizing the
installation of the methylamide prior to

-methylation. This route ensures >99% enantiomeric excess (ee) by utilizing urethane-
protected intermediates to suppress oxazolone-mediated racemization.

Strategic Synthetic Architecture
The synthesis of
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-dialkyl amino acid derivatives requires a careful selection of the order of operations.

The Racemization Challenge
Direct coupling of

-dimethylalanine (Route A) is chemically efficient but stereochemically flawed.

-dialkyl amino acids lack the urethane N-H proton required to suppress the formation of
pseudo-aromatic oxazolonium intermediates upon carboxyl activation. This leads to rapid
racemization during the coupling event.

The Solution: "Amide-First" Route (Route B)
To preserve chirality, the amide bond is formed using a urethane-protected precursor (Boc-L-

Alanine). The bulky Boc group and the N-H proton prevent oxazolone formation. Once the

chiral center is secured in the amide form, the

-terminus is deprotected and subjected to reductive methylation.

Workflow Visualization
The following diagram illustrates the critical decision pathway and the selected "Amide-First"

mechanism.
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Figure 1: Strategic comparison of synthetic routes. Route B (green) is selected to maintain

chiral integrity.

Detailed Experimental Protocols
Stage I: Amide Formation (Boc-L-Ala-NHMe)
This step locks the stereochemistry using standard coupling conditions.

Reagents: Boc-L-Alanine (1.0 equiv), Methylamine HCl (1.2 equiv), EDC.HCl (1.2 equiv),

HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (Dichloromethane).

Mechanism: EDC activates the carboxylic acid; HOBt forms an active ester to suppress

racemization; Methylamine attacks the active ester.

Protocol:

Dissolve Boc-L-Alanine (10.0 g, 52.8 mmol) in DCM (150 mL) at 0°C.

Add HOBt (8.5 g, 63.4 mmol) and EDC.HCl (12.1 g, 63.4 mmol). Stir for 15 minutes.

Add Methylamine Hydrochloride (4.2 g, 63.4 mmol).

Add DIPEA (27.6 mL, 158 mmol) dropwise to maintain basicity.

Allow to warm to room temperature (RT) and stir for 12 hours.

Workup: Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over

Na₂SO₄ and concentrate.

Expected Yield: >90% (White solid).

Stage II: N-Terminus Unmasking
Removal of the Boc group to expose the primary amine for methylation.

Protocol:

Dissolve Boc-L-Ala-NHMe (from Stage I) in DCM (50 mL).
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Add Trifluoroacetic Acid (TFA) (25 mL) slowly at 0°C.

Stir at RT for 2 hours (monitor by TLC for disappearance of starting material).

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Note: The product is the TFA salt of H-L-Ala-NHMe. For the next step, it must be neutralized

in situ or converted to the free base using ion-exchange resin (e.g., Amberlyst A-21).

Stage III: Tandem Reductive Methylation
This is the critical step. We utilize Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred

over NaBH₃CN (toxic) or NaBH₄ (too reactive) because it selectively reduces the iminium ion

formed between the amine and formaldehyde without reducing the formaldehyde itself.

Reagents: H-L-Ala-NHMe (TFA salt), Formaldehyde (37% aq., 5.0 equiv), STAB (3.0 equiv),

DIPEA (1.0 equiv to neutralize TFA salt), DCE (1,2-Dichloroethane).

Protocol:

Suspend H-L-Ala-NHMe.TFA salt (5.0 g, 23 mmol) in DCE (100 mL).

Add DIPEA (4.0 mL, 23 mmol) to neutralize the salt. Stir for 10 min.

Add Formaldehyde (37% aq. solution, 8.6 mL, ~115 mmol). Stir for 20 min to allow

hemiaminal/imine formation.

Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14.6 g, 69 mmol) portion-wise.

Allow to warm to RT and stir for 16 hours.

Quench: Add Sat. NaHCO₃ (100 mL) and stir vigorously for 30 min to quench boron

complexes.

Extraction (Critical): The product is small and polar.

Separate layers.
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Extract the aqueous layer with Chloroform/Isopropanol (3:1) (3 x 50 mL). Simple DCM

extraction may result in yield loss.

Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification: Distillation (Kugelrohr) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Quality Control & Characterization
Analytical Specifications
The following parameters validate the success of the synthesis.

Parameter Method Acceptance Criteria

Appearance Visual
Colorless oil or low-melting

solid

Identity ¹H-NMR (CDCl₃)

δ 2.25 (s, 6H, NMe₂), 2.80 (d,

3H, NHMe), 1.25 (d, 3H, Ala-

Me)

Purity HPLC (C18) > 98.0%

Chiral Purity Chiral HPLC > 99.0% ee (No racemization)

Mass LC-MS (ESI+) [M+H]⁺ = 131.2

Chiral HPLC Method
To verify the "Amide-First" strategy prevented racemization, use the following method:

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm.

Note: The D-isomer (impurity) typically elutes before the L-isomer in this system.
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Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield in Stage III Product lost in aqueous phase.

The product is amphiphilic.

Saturate the aqueous quench

layer with solid NaCl or K₂CO₃

before extraction. Use

CHCl₃/IPA solvent system.

Incomplete Methylation
Mono-methylated intermediate

remains.

Ensure excess Formaldehyde

(5 eq) and STAB (3 eq) are

used. Check pH; if too acidic,

iminium formation is slow.[2]

Add 1 eq DIPEA.

Racemization Observed Base-catalyzed epimerization.

Avoid strong bases or heat

during the amide coupling

(Stage I). Ensure the coupling

reaction does not exceed RT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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